2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS No.:
Cat. No.: VC15272933
Molecular Formula: C17H14BrN3O3
Molecular Weight: 388.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrN3O3 |
|---|---|
| Molecular Weight | 388.2 g/mol |
| IUPAC Name | 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H14BrN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) |
| Standard InChI Key | GAUNSTMRNLFAAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br |
Introduction
2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. Its molecular structure includes a bromine atom, an ethoxyphenyl group, and an oxadiazole ring, which confer potential biological activities such as antimicrobial and anticancer properties.
Synthesis
The synthesis of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps, starting with simpler organic molecules like 2-bromo-1-(4-ethoxyphenyl)ethanone. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activities and Mechanism of Action
Research indicates that 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits potential antimicrobial and anticancer properties. The mechanism of action involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction can influence several biochemical pathways depending on the target involved.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, including variations in the ethoxy substitution or other functional groups. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-bromo-N-(2-ethoxyphenyl)benzamide | C16H14BrN3O | Different ethoxy substitution |
| 2-bromo-N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | C16H13BrN3O3 | Methoxy instead of ethoxy |
| 2-bromo-N-(3-chlorophenyl)benzamide | C16H14ClBrN2O | Chlorine substitution |
Applications and Future Research Directions
The applications of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide span various fields, including medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological systems. This could involve in-depth molecular docking studies and in vitro assays to assess its efficacy against specific disease targets.
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